![molecular formula C16H20ClNO4 B13354780 Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B13354780.png)
Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring, a chlorophenoxy group, and a propanoyl moiety, making it a versatile molecule in various chemical reactions and studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with propionyl chloride in the presence of a base such as pyridine to form 3-chlorophenoxypropanoic acid.
Esterification: The 3-chlorophenoxypropanoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-chlorophenoxypropanoate.
Piperidine Carboxylation: The final step involves the reaction of methyl 3-chlorophenoxypropanoate with piperidine and a carboxylating agent such as phosgene to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-chlorophenoxy)propanoate
- 1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine
- 4-((E)-{[2-(3-chlorophenoxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate stands out due to its unique combination of a piperidine ring and a chlorophenoxy group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound in various research fields, offering advantages over similar compounds in terms of reactivity and specificity.
特性
分子式 |
C16H20ClNO4 |
|---|---|
分子量 |
325.79 g/mol |
IUPAC名 |
methyl 1-[2-(3-chlorophenoxy)propanoyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C16H20ClNO4/c1-11(22-14-7-3-6-13(17)9-14)15(19)18-8-4-5-12(10-18)16(20)21-2/h3,6-7,9,11-12H,4-5,8,10H2,1-2H3 |
InChIキー |
XMZTXFPKWYSIKZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCCC(C1)C(=O)OC)OC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


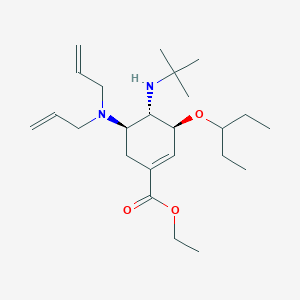
![Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354710.png)
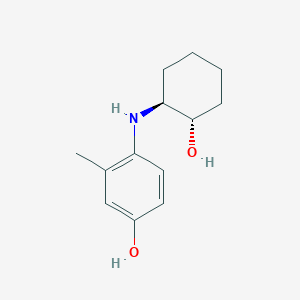
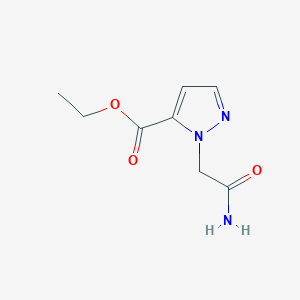
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13354719.png)
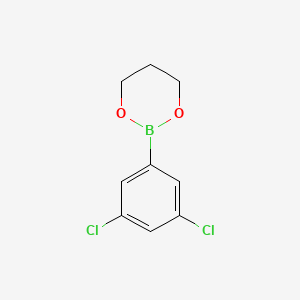
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B13354724.png)
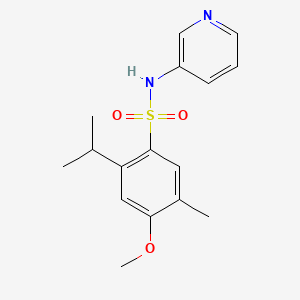
![9-Ethyl-6-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B13354738.png)
![1-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-4-one](/img/structure/B13354745.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-phenylacetamide](/img/structure/B13354747.png)
![6-(2-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354749.png)
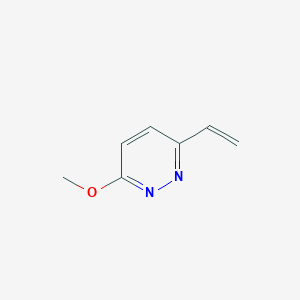
![4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13354756.png)
